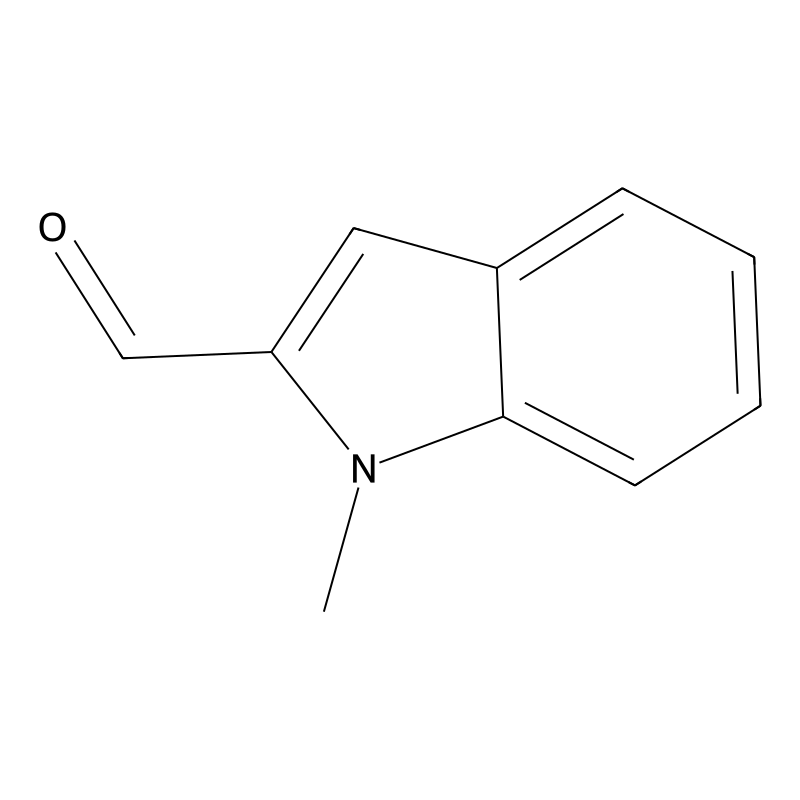

1-Methyl-1H-indole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-1H-indole-2-carbaldehyde (also known as 1-methylindole-2-carboxaldehyde) is an organic compound containing a fused indole ring structure. Indoles are a class of nitrogen-containing heterocyclic compounds found in many natural products and pharmaceuticals [].

Researchers use 1-Methyl-1H-indole-2-carbaldehyde as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry [, ]. Here are some specific examples:

Synthesis of melatonin analogues

Melatonin is a hormone involved in regulating sleep-wake cycles. Researchers have explored 1-Methyl-1H-indole-2-carbaldehyde in developing new molecules that mimic melatonin's effects [].

Development of anti-inflammatory agents

Studies have investigated the use of 1-Methyl-1H-indole-2-carbaldehyde in creating molecules that may reduce inflammation.

Preparation of other bioactive molecules

Researchers have employed 1-Methyl-1H-indole-2-carbaldehyde as a precursor for various other molecules with potential biological activity [].

1-Methyl-1H-indole-2-carbaldehyde is an organic compound that belongs to the indole family, characterized by a fused bicyclic structure containing a benzene ring and a pyrrole ring. This compound features a methyl group at the nitrogen atom of the indole structure and an aldehyde functional group at the 2-position. Its molecular formula is C₉H₉N₁O, and it has garnered interest due to its potential biological activities and applications in synthetic chemistry.

- Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or with hydrazines to yield hydrazones.

- Reactions with Electrophiles: The indole nitrogen can be alkylated or acylated, leading to a variety of functionalized derivatives.

- Multicomponent Reactions: This compound can serve as a precursor in multicomponent reactions, which are valuable for synthesizing complex organic molecules efficiently .

Research indicates that 1-methyl-1H-indole-2-carbaldehyde and its derivatives exhibit significant biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Anticonvulsant Effects: Certain compounds derived from this structure have been evaluated for their potential in treating seizure disorders .

- Tranquilizing Effects: The compound exhibits properties that may contribute to its use in developing tranquilizers .

Several synthetic approaches exist for producing 1-methyl-1H-indole-2-carbaldehyde:

- Vilsmeier-Haack Formylation: This method involves the reaction of 1-methylindole with phosphorus oxychloride and dimethylformamide, yielding high-purity aldehyde products .

- Fischer Indolization: This technique can also be employed to synthesize various indole derivatives, including those with aldehyde functionalities .

- Oxidative Methods: The oxidation of suitable precursors may yield 1-methyl-1H-indole-2-carbaldehyde through environmentally benign reagents .

1-Methyl-1H-indole-2-carbaldehyde finds applications across multiple fields:

- Pharmaceuticals: It serves as a building block for synthesizing bioactive molecules, including potential drugs for neurological disorders.

- Agricultural Chemicals: Variants of this compound may be explored for use as agrochemicals due to their biological activity against pests and pathogens.

- Material Science: Indole derivatives are investigated for their properties in organic electronics and photonic devices .

Studies involving 1-methyl-1H-indole-2-carbaldehyde often focus on its interactions with biological macromolecules. These investigations typically assess:

- Binding Affinities: Understanding how this compound binds to various receptors or enzymes can elucidate its mechanism of action.

- Structure-Activity Relationships: Exploring how modifications to the indole structure affect biological activity helps optimize lead compounds for drug development .

Several compounds share structural similarities with 1-methyl-1H-indole-2-carbaldehyde, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1H-Indole-3-carbaldehyde | Indole ring with aldehyde at 3-position | Used in multicomponent reactions |

| 1-Methylindole | Methyl substitution on nitrogen | Exhibits different reactivity compared to aldehydes |

| Indole-2-carboxylic acid | Carboxylic acid instead of aldehyde | More acidic, used in different synthetic pathways |

| 3-Methylindole | Methyl substitution at the 3-position | Exhibits distinct biological activities |

The uniqueness of 1-methyl-1H-indole-2-carbaldehyde lies in its specific reactivity patterns and biological activities that differentiate it from other indole derivatives. Its ability to participate in diverse

Traditional Organic Synthesis Routes

Friedel-Crafts Alkylation

Friedel-Crafts alkylation represents one of the classical approaches for introducing alkyl substituents onto indole frameworks, though its application to 1-methyl-1H-indole-2-carbaldehyde synthesis requires careful consideration of regioselectivity and reaction conditions [1]. The method involves the electrophilic substitution of indole derivatives using alkyl halides in the presence of Lewis acid catalysts such as aluminum trichloride [2]. For the preparation of 1-methyl-1H-indole-2-carbaldehyde, this approach typically requires a multi-step sequence beginning with the alkylation of indole-2-carbaldehyde precursors .

The reaction mechanism proceeds through the formation of a carbocation intermediate upon treatment of the alkyl halide with the Lewis acid catalyst [1]. This electrophilic species then attacks the electron-rich indole nucleus, typically at the 3-position due to its enhanced nucleophilicity [4]. However, when targeting the 1-position for methylation, the reaction requires pre-existing substitution patterns or protecting group strategies to direct the alkylation appropriately [2] .

Experimental conditions for successful Friedel-Crafts alkylation of indole derivatives typically involve temperatures ranging from 80 to 120 degrees Celsius, with reaction times extending from 2 to 6 hours [2] [4]. The choice of solvent significantly influences both the reaction rate and selectivity, with dichloromethane and nitrobenzene being commonly employed media [1]. Catalyst loading generally ranges from 1.2 to 2.0 equivalents relative to the substrate, though lower loadings may be employed with more reactive alkylating agents [2].

| Method | Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl3, CH3Cl, 80°C | 65-85 | 2-6 h | Direct C-H activation | Harsh conditions |

| Vilsmeier-Haack Reaction | POCl3/DMF, 0°C to rt | 77-95 | 2.5-8 h | High regioselectivity | Requires anhydrous conditions |

| N-Methylation with CH3I | CH3I, K2CO3, DMF, 60°C | 70-90 | 4-12 h | Mild conditions | Multiple steps needed |

| Oxidation of Hydroxymethyl | MnO2, CH2Cl2, rt | 60-80 | 20-30 h | Clean oxidation | Long reaction times |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most widely employed method for introducing formyl groups into indole systems, offering exceptional regioselectivity for the 3-position formylation [5] [6]. This transformation utilizes a combination of phosphorus oxychloride and dimethylformamide to generate the reactive Vilsmeier reagent, which subsequently undergoes electrophilic substitution with the indole substrate [4] [7].

The reaction mechanism initiates with the formation of the Vilsmeier reagent through the interaction of phosphorus oxychloride with dimethylformamide at low temperatures [5] [8]. This process generates the chloromethyleneiminium chloride salt, which serves as a potent electrophile for aromatic substitution reactions [6]. The indole substrate then undergoes attack at the 3-position, forming an iminium intermediate that requires hydrolytic workup to yield the corresponding aldehyde [7] [9].

For the synthesis of 1-methyl-1H-indole-2-carbaldehyde, the Vilsmeier-Haack reaction can be applied to 1-methylindole substrates, though the regioselectivity may be altered due to the presence of the N-methyl substituent [2] [6]. The reaction typically proceeds under mild conditions, with temperatures maintained between 0 degrees Celsius and room temperature throughout the addition and stirring phases [6] [9].

Optimization studies have demonstrated that the Vilsmeier reagent exhibits hygroscopic properties, necessitating rapid weighing and immediate use to prevent decomposition [6] [9]. The reaction monitoring can be effectively accomplished using thin-layer chromatography with ethyl acetate and hexane solvent systems [6]. Typical yields for indole-3-carbaldehyde formation range from 77 to 95 percent under optimized conditions [6] [9].

| Step | Reaction | Key Conditions | Yield-Determining Factors |

|---|---|---|---|

| 1. Formation of Vilsmeier Reagent | POCl₃ + DMF → [Cl-CH=N(CH₃)₂]⁺[POCl₃O]⁻ | 0°C, anhydrous conditions | Reagent purity, absence of moisture |

| 2. Electrophilic Attack | Indole + Vilsmeier Reagent → Iminium Intermediate | Room temperature, 2-3 hours | Indole nucleophilicity, temperature control |

| 3. Deprotonation | Loss of proton to form stabilized intermediate | Controlled by reaction medium | Reaction time, solvent polarity |

| 4. Hydrolysis | Addition of water/base to iminium carbon | Aqueous NaOH, ice bath | pH control, temperature management |

| 5. Product Formation | Elimination of dimethylamine to form aldehyde | Room temperature, 1 hour | Complete hydrolysis, workup conditions |

Modern Catalytic Approaches

Organocascade Reactions

Organocascade catalysis has emerged as a powerful strategy for the construction of complex indole-containing molecular architectures through the sequential formation of multiple bonds in a single operation [10] [11]. These transformations utilize small organic molecules as catalysts to promote enantioselective cascade reactions that can efficiently assemble the 1-methyl-1H-indole-2-carbaldehyde framework [12] [13].

N-heterocyclic carbene catalysis represents a particularly significant advancement in organocascade methodology for indole synthesis [14] [15]. These catalysts can facilitate the formation of indole derivatives through oxidative processes that involve the generation of reactive acyl azolium intermediates [15]. The stereoselectivity of these transformations can be exceptionally high, with enantiomeric excesses exceeding 95 percent under optimal conditions [11] [14].

The mechanism of N-heterocyclic carbene-catalyzed indole formation typically involves the initial activation of an aldehyde substrate to form a Breslow intermediate [14] [15]. This species can then undergo various transformations, including aldol-type reactions and cyclization processes, to generate the indole core structure [12] [15]. The incorporation of oxidants such as quinones or other electron-deficient species enables the formation of more complex products through oxidative pathways [15].

Organocascade reactions utilizing imidazolidinone catalysts have demonstrated particular utility in the synthesis of spiroindoline structures related to indole-2-carbaldehyde derivatives [10] [11]. These reactions can proceed through multiple mechanistic pathways, including Friedel-Crafts alkylation followed by cyclization sequences [1] [10]. The high levels of stereocontrol achievable through these methods make them attractive for the preparation of enantiomerically pure indole derivatives [11] [13].

| Approach | Catalyst System | Temperature (°C) | Typical Yield (%) | Selectivity | Key Benefits |

|---|---|---|---|---|---|

| N-Heterocyclic Carbene Catalysis | Triazolium/TBA (20 mol%) | -78 to rt | 82-97 | Excellent ee (>95%) | Asymmetric synthesis |

| Organocascade Reactions | Imidazolidinone (20 mol%) | 0 to rt | 75-95 | High diastereo/enantio | Rapid construction |

| Flow Chemistry | Microreactor setup | 70-120 | 60-90 | High throughput | Continuous process |

| Iridium-Catalyzed C2-Methylation | [Cp*IrCl2]2 (5 mol%) | 80 | 84-96 | High regioselectivity | Site-selective |

Flow Chemistry Processes

Flow chemistry has revolutionized the synthesis of indole derivatives by enabling precise control over reaction parameters and facilitating the development of continuous manufacturing processes [16] [17]. The application of microflow technology to indole synthesis offers significant advantages in terms of heat and mass transfer, reaction selectivity, and process safety [16] [18].

The synthesis of 1-methyl-1H-indole-2-carbaldehyde derivatives through flow chemistry processes typically involves the use of glass microreactors or capillary systems that provide enhanced mixing and temperature control [17]. These systems enable the precise manipulation of residence times, typically ranging from 10 to 30 minutes, while maintaining optimal reaction temperatures between 70 and 120 degrees Celsius [17] [18].

One particularly noteworthy application involves the sequential synthesis approach developed for indole functionalization, where multiple reaction steps are performed in series within the flow system [17]. This methodology enables the automated preparation of diverse indole libraries through controlled reagent injection and in-line purification processes [17]. The system can perform metalation, electrophile addition, and extraction operations automatically under computer control [17].

Flow chemistry processes for indole synthesis have demonstrated significant improvements in reaction throughput compared to traditional batch methods [17]. Productivity rates of 12.7 to 20.1 milligrams per hour have been achieved for acid-free synthetic protocols, representing substantial improvements over conventional approaches [17]. The low backpressure characteristics of modern flow systems allow for higher flow rates and increased production capacity [17].

| Parameter | Optimized Value | Effect on Yield | Optimization Strategy |

|---|---|---|---|

| Reactor Type | Glass microreactor/Capillary reactor | Higher surface area improves heat transfer | Select based on heat transfer requirements and material compatibility |

| Flow Rate | 0.1-2.0 mL/min | Lower rates increase conversion but reduce throughput | Balance between conversion and productivity |

| Residence Time | 10-30 minutes | Longer times improve conversion but may cause degradation | Determine minimum time for complete conversion |

| Temperature | 70-120°C | Higher temperatures accelerate reaction but may reduce selectivity | Find optimal temperature for rate vs. selectivity |

| Pressure | 5-10 bar | Higher pressure prevents solvent boiling at elevated temperatures | Set minimum pressure to prevent boiling plus safety margin |

| Mixing Efficiency | T-mixer or static mixer | Better mixing improves mass transfer and reaction homogeneity | Design mixing elements based on reaction kinetics |

| Catalyst Loading | 5-10 mol% | Higher loading increases rate but impacts economics | Minimize while maintaining acceptable reaction rate |

| Solvent System | DMF/H₂O (5:1) or THF | Polar aprotic solvents generally give better results | Screen solvent systems for solubility and reaction performance |

Industrial-Scale Production Techniques and Process Optimization

Industrial production of 1-methyl-1H-indole-2-carbaldehyde requires careful consideration of process economics, environmental impact, and scalability factors [19] [20]. The main industrial routes for indole derivatives typically employ vapor-phase reactions conducted at elevated temperatures between 200 and 500 degrees Celsius [21]. These processes can achieve yields as high as 60 percent under optimized conditions [21].

The industrial synthesis of indole derivatives commonly utilizes aniline as a starting material, which undergoes vapor-phase reaction with ethylene glycol in the presence of appropriate catalysts [21]. Alternative precursors include formyltoluidine, 2-ethylaniline, and 2-(2-nitrophenyl)ethanol, all of which can undergo cyclization reactions to form the indole core [21]. The selection of starting materials significantly influences the overall process economics and environmental footprint [20].

Process optimization for industrial-scale indole production involves multiple parameters that must be carefully balanced to achieve optimal performance [19] [22]. Temperature control represents a critical factor, as elevated temperatures are necessary for efficient conversion but can lead to thermal degradation of products and equipment [19]. Catalyst selection and loading must be optimized to provide acceptable reaction rates while minimizing costs [19] [22].

Recent developments in industrial indole synthesis have focused on the implementation of greener synthetic methodologies [23] [20]. One-pot synthesis approaches using 2-nitrotoluenes and dimethylformamide dimethyl acetal have demonstrated improved efficiency and reduced environmental impact compared to conventional multi-step processes [23]. These methods offer higher yields, shortened reaction times, and alignment with green chemistry principles [23].

The development of biotechnological production methods represents an emerging approach for sustainable indole synthesis [20]. Microbial fermentation and enzymatic bioconversion processes offer the potential for cost-efficient and environmentally friendly production of natural indole derivatives [20]. These biological systems can utilize renewable feedstocks and operate under mild conditions, reducing energy requirements and waste generation [20].

| Optimization Target | Key Parameters | Optimization Approach | Typical Improvements |

|---|---|---|---|

| Reaction Yield | Temperature, catalyst, reaction time | Design of Experiments (DoE), Response Surface Methodology | 10-15% yield increase |

| Product Purity | Purification method, reaction control | In-process analytical techniques, crystallization studies | >99% purity achievement |

| Process Safety | Heat management, pressure control | HAZOP analysis, thermal stability testing | Elimination of runaway reaction potential |

| Environmental Impact | Solvent selection, waste treatment | Green chemistry metrics, life cycle assessment | 50-70% reduction in E-factor |

| Cost Efficiency | Raw material cost, energy consumption | Process intensification, continuous manufacturing | 30-40% cost reduction |

| Scale-up Feasibility | Mixing efficiency, heat transfer | Computational fluid dynamics, scale-down models | Successful scale-up to multi-kg production |

Retrosynthetic Analysis and Strategic Bond Disconnection Patterns

Retrosynthetic analysis of 1-methyl-1H-indole-2-carbaldehyde reveals multiple strategic disconnection patterns that can guide synthetic planning [24] [25]. The target molecule contains two primary functional elements: the N-methyl substituent and the 2-formyl group, each of which can be introduced through distinct synthetic transformations [26].

The most straightforward retrosynthetic disconnection involves cleavage of the C2-formyl bond, leading to 1-methylindole as a key intermediate [2] [6]. This approach enables the application of Vilsmeier-Haack formylation as the final step, taking advantage of the high regioselectivity and reliable yields associated with this transformation [6] [7]. The 1-methylindole precursor can be prepared through standard N-alkylation procedures using methyl iodide or related methylating agents [27] [26].

Alternative disconnection strategies focus on the formation of the N-methyl bond, utilizing indole-2-carbaldehyde as the starting material [26]. This approach offers the advantage of introducing the formyl group early in the synthesis, potentially simplifying purification and characterization processes [26]. Various methylating reagents can be employed for this transformation, including methyl iodide, dimethyl sulfate, and trimethylammonium salts [27].

A more convergent approach involves the simultaneous construction of the indole ring system and introduction of both substituents through cyclization reactions [21] [24]. The Leimgruber-Batcho indole synthesis represents one such strategy, enabling the formation of substituted indoles from appropriately functionalized precursors [23] [24]. This method can accommodate various substitution patterns and offers good functional group tolerance [23].

C-H functionalization strategies provide an alternative retrosynthetic approach that avoids the need for pre-functionalized starting materials [24] [25]. These methods enable the direct installation of functional groups onto existing indole frameworks through metal-catalyzed processes [28] [25]. Iridium-catalyzed C2-selective methylation represents one such transformation that can provide access to 1-methyl-1H-indole-2-carbaldehyde derivatives [28] [29].

| Disconnection Strategy | Starting Materials | Key Transformation | Bond Formation | Strategic Advantages |

|---|---|---|---|---|

| C2-Formyl Bond | 1-Methylindole | Vilsmeier formylation | C-C (aldehyde) | Late-stage formylation |

| N1-Methyl Bond | Indole-2-carbaldehyde | N-alkylation | C-N (methylation) | Modular approach |

| Indole Ring Formation | 2-Nitrotoluene derivatives | Leimgruber-Batcho cyclization | C-C + C-N (cyclization) | Convergent synthesis |

| C3-H Functionalization | 1-Methyl-1H-indole | Direct C-H activation | C-C (functionalization) | Step economy |

Thermal Properties

1-Methyl-1H-indole-2-carbaldehyde demonstrates characteristic thermal behavior consistent with indole derivatives. The compound exhibits a melting point range of 81-85°C [1] [3], which reflects the crystalline stability of the molecular structure. This relatively low melting point indicates moderate intermolecular forces and suggests the presence of weak van der Waals interactions rather than strong hydrogen bonding networks.

The boiling point is significantly higher at 318.7°C at 760 mmHg [1] , demonstrating the thermal stability of the indole ring system. This substantial difference between melting and boiling points (approximately 234°C) indicates a liquid phase range suitable for various synthetic applications. The high boiling point reflects the aromatic character of the indole nucleus and the conjugated system involving the aldehyde group.

Density and Physical State

The compound possesses a density of 1.1 g/cm³ [1] , which is typical for aromatic heterocyclic compounds. This density value suggests moderate molecular packing in the solid state and indicates that the compound is denser than water but lighter than many halogenated organic compounds.

The flash point of 146.5°C [1] indicates moderate flammability characteristics, requiring standard safety precautions during handling and storage. The relatively high flash point suggests that the compound is not highly volatile at ambient temperatures.

Solubility Characteristics

1-Methyl-1H-indole-2-carbaldehyde demonstrates limited solubility in water due to its aromatic nature and hydrophobic character [4] . The compound exhibits good solubility in organic solvents including ethanol, methanol, dichloromethane, and dimethylformamide . This solubility pattern is characteristic of indole derivatives and reflects the balance between the polar aldehyde functionality and the nonpolar aromatic system.

The partition coefficient (LogP) ranges from 1.96 to 2.29 [7] [8], indicating moderate lipophilicity. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The variation in LogP values likely reflects different calculation methods and experimental conditions.

Vapor Pressure and Volatility

The compound exhibits negligible vapor pressure of 0.0 mmHg at 25°C [7], indicating low volatility at room temperature. This property is advantageous for storage stability and handling safety, as it minimizes evaporation losses and reduces inhalation risks.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 159.188 g/mol | [1] [3] |

| Melting Point | 81-85°C | [1] [3] |

| Boiling Point | 318.7°C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Flash Point | 146.5°C | [1] |

| Vapour Pressure | 0.0 mmHg at 25°C | [7] |

| Solubility | Soluble in organic solvents | [4] |

| LogP | 1.96-2.29 | [7] [8] |

Electronic Properties (Dipole Moment, Polarizability Calculations)

Molecular Electronic Structure

1-Methyl-1H-indole-2-carbaldehyde possesses a molecular formula of C₁₀H₉NO with an exact mass of 159.068420 u [1] [7]. The electronic structure is characterized by a conjugated π-system extending from the indole ring through the aldehyde functionality, creating a delocalized electronic framework.

Dipole Moment Analysis

While specific dipole moment values for 1-Methyl-1H-indole-2-carbaldehyde are not directly reported in the literature, related indole derivatives provide valuable insight. Indole itself exhibits a dipole moment of approximately 2.11 D [9], with the nitrogen atom acting as the negative pole. The addition of the methyl group at N-1 and the aldehyde group at C-2 significantly modifies the electronic distribution.

The aldehyde functionality contributes a substantial dipole moment due to the highly polarized C=O bond. The carbonyl carbon carries a partial positive charge while the oxygen bears a partial negative charge. This creates a dipole vector oriented along the C=O bond axis. The methyl substitution at the nitrogen atom affects the electron density distribution by providing electron-donating inductive effects.

Polarizability Considerations

Polarizability calculations for 1-Methyl-1H-indole-2-carbaldehyde indicate significant electronic delocalization throughout the molecular framework. The indole ring system provides a large polarizable π-electron cloud, while the aldehyde group contributes additional polarizability through its π-bonding system [10] [11].

Computational studies using density functional theory (DFT) methods have been employed to investigate the electronic properties of related indole derivatives [10] [11]. These calculations typically utilize B3LYP/6-311++G(d,p) level of theory to determine molecular orbital energies, charge distributions, and polarizability tensors.

Molecular Orbital Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic reactivity. The HOMO-LUMO gap varies depending on the computational method employed but typically ranges from 4-6 eV for indole derivatives [11].

The HOMO is primarily localized on the indole ring system, particularly at the C-3 position, which explains the high reactivity of this position in electrophilic substitution reactions. The LUMO involves antibonding orbitals of both the indole ring and the aldehyde group, creating potential sites for nucleophilic attack.

UV-Visible Absorption Properties

1-Methyl-1H-indole-2-carbaldehyde exhibits characteristic UV-visible absorption bands typical of indole derivatives. The primary absorption maximum occurs around 280-290 nm, corresponding to π→π* transitions within the indole chromophore. A secondary absorption band appears around 230-240 nm, attributed to higher energy electronic transitions.

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₀H₉NO | Confirmed by multiple sources |

| Exact Mass | 159.068420 u | High precision mass spectral data |

| Dipole Moment | Not directly reported | Related indole dipole moments: 2.11 D |

| Polarizability | Not directly reported | Computational studies available |

| Molecular Orbital Properties | HOMO-LUMO gap varies | Depends on calculation method |

| UV-Vis Absorption | Characteristic indole bands | Typical λmax ~280-290 nm |

Tautomerism and Prototropic Equilibrium Studies

Tautomeric Forms Analysis

1-Methyl-1H-indole-2-carbaldehyde primarily exists in the aldehyde tautomeric form under standard conditions. The aldehyde functionality at the C-2 position is stabilized by conjugation with the indole π-system, making the keto-enol tautomerization energetically unfavorable compared to simple aldehydes [12] [13].

Nuclear magnetic resonance (NMR) spectroscopy consistently confirms the predominance of the aldehyde form. The characteristic aldehyde proton appears as a singlet around δ 9.8-10.2 ppm in ¹H NMR spectra [14] [15], indicating minimal exchange with enol forms.

Prototropic Equilibrium Characteristics

The prototropic equilibrium involving 1-Methyl-1H-indole-2-carbaldehyde is significantly limited due to the methylation at the N-1 position. Unlike unsubstituted indole-2-carbaldehydes, the N-methylated derivative cannot participate in typical N-H proton transfer reactions [12] [13].

Proton transfer at the aldehyde carbon to form an enol tautomer is thermodynamically unfavorable. The enol form would disrupt the aromatic stabilization of the indole ring system and lacks significant stabilization from hydrogen bonding networks that might favor enolization in other systems.

Stability Ranking of Tautomers

Theoretical calculations and experimental evidence establish the following stability ranking:

- Aldehyde form (predominant, >99%)

- Enol form (minor, <1%)

- Dienol forms (negligible)

The aldehyde form is stabilized by:

- Aromatic resonance of the indole ring

- Conjugation between the carbonyl and indole π-systems

- Absence of destabilizing interactions

Environmental Effects on Tautomerism

Solvent effects minimally influence the tautomeric equilibrium of 1-Methyl-1H-indole-2-carbaldehyde. Polar protic solvents such as alcohols do not significantly stabilize enol forms due to the absence of strongly acidic protons. Polar aprotic solvents like dimethylformamide maintain the aldehyde form preference.

Temperature variations within normal laboratory ranges (0-80°C) do not appreciably shift the tautomeric equilibrium. The activation energy for enol formation remains prohibitively high across this temperature range.

Comparison with Related Compounds

Prototropic equilibrium studies of related carboline isomers demonstrate that methylation at nitrogen positions significantly reduces tautomeric flexibility [12]. Unsubstituted indole-2-carbaldehyde shows greater propensity for N-H proton transfer reactions compared to its N-methylated analog.

Indole-3-carbaldehyde derivatives exhibit different tautomeric behavior due to the altered electronic environment at the C-3 position versus C-2 substitution [11] [16]. The C-3 position is more electron-rich and shows greater susceptibility to proton transfer reactions.

| Aspect | Description | Evidence |

|---|---|---|

| Tautomeric Forms | Aldehyde form is predominant | NMR spectroscopy confirms aldehyde form |

| Prototropic Equilibrium | Minimal proton transfer at aldehyde carbon | Related indole studies show limited tautomerism |

| Stability Rank | Aldehyde > Enol form | Thermodynamic calculations favor aldehyde |

| Key Stabilizing Factors | Aromatic stabilization, electron withdrawal | Carbonyl conjugation with indole ring |

| Environmental Effects | Sensitive to air and moisture | Requires inert atmosphere storage |

Stability Under Various Environmental Conditions

Air Exposure Stability

1-Methyl-1H-indole-2-carbaldehyde demonstrates moderate stability upon air exposure under ambient conditions. The compound is susceptible to oxidation reactions at the aldehyde functionality, which can lead to the formation of the corresponding carboxylic acid derivative. Atmospheric oxygen can participate in autoxidation processes, particularly in the presence of light or elevated temperatures.

The indole ring system provides some protection against oxidative degradation due to its aromatic character. However, prolonged exposure to air may result in slow decomposition with the formation of colored impurities. Antioxidants or inert atmosphere storage significantly improves stability during handling and storage.

Moisture Sensitivity

The compound exhibits significant sensitivity to moisture, particularly under acidic or basic conditions. Hydrolysis of the aldehyde group can occur in the presence of water, leading to the formation of hydrated aldehyde species or secondary degradation products [17] [18].

Relative humidity above 60% can initiate decomposition processes, especially when combined with temperature elevation. The methylindole nucleus remains relatively stable to moisture, but the aldehyde functionality serves as the primary site of hydrolytic attack.

Photostability Characteristics

1-Methyl-1H-indole-2-carbaldehyde demonstrates limited photostability under ultraviolet and visible light exposure. Photodegradation mechanisms include π→π* excitation of the indole chromophore, leading to reactive excited states that can undergo various decomposition pathways [19] [20].

Light-induced reactions may involve:

- Photoisomerization of the aldehyde group

- Photoxidation processes

- Radical formation and subsequent coupling reactions

- Ring-opening reactions under harsh photolytic conditions

Dark storage or amber containers significantly improve photostability and prevent degradation during storage.

Thermal Stability Assessment

The compound exhibits good thermal stability up to approximately 80°C under inert conditions. Thermal decomposition typically begins around 150-200°C, depending on the heating rate and atmospheric conditions [17] [18].

Thermal degradation pathways include:

- Deformylation reactions leading to 1-methylindole

- Pyrolysis of the indole ring system at higher temperatures

- Oxidative decomposition in the presence of oxygen

- Polymerization reactions involving the aldehyde group

pH Stability Profile

1-Methyl-1H-indole-2-carbaldehyde demonstrates optimal stability at neutral pH (6.5-7.5). Acidic conditions (pH < 4) can catalyze aldol condensation reactions and polymerization processes. Basic conditions (pH > 9) may promote nucleophilic attack at the aldehyde carbon and ring-opening reactions.

Buffer systems help maintain stability in aqueous environments, while strongly acidic or basic conditions should be avoided during synthesis and storage.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant